[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea
Overview
Description
[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea: is an organic compound characterized by the presence of a benzodioxin ring fused with a thiourea moiety
Mechanism of Action
Target of Action
The primary target of [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea is the cholinesterase enzyme . This enzyme plays a crucial role in nerve function, and its inhibition is a key therapeutic strategy for treating Alzheimer’s disease .
Mode of Action
This compound interacts with the cholinesterase enzyme, inhibiting its activity . This inhibition can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the brain, which is beneficial for Alzheimer’s disease treatment .
Biochemical Pathways
The compound affects the cholinergic pathway, specifically the hydrolysis of acetylcholine by cholinesterase. By inhibiting cholinesterase, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain .
Result of Action
The inhibition of cholinesterase by this compound results in increased acetylcholine levels in the brain. This can help improve cognitive function in Alzheimer’s disease patients .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with an appropriate isothiocyanate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzodioxin derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its thiourea moiety can interact with various biological targets, making it a useful tool in biochemical assays.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]amine: Similar structure but lacks the thiourea moiety.
[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]sulfide: Contains a sulfide group instead of thiourea.
[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]urea: Contains a urea group instead of thiourea.
Uniqueness: The presence of the thiourea moiety in [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea distinguishes it from similar compounds. This functional group imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c12-11(16)13-4-3-8-1-2-9-10(7-8)15-6-5-14-9/h1-2,7H,3-6H2,(H3,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWBFAIIQWRRFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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